1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Overview
Description
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a type of ionic liquid . It has a molecular formula of C7H11BF6N2 and a molecular weight of 247.98 . It appears as a liquid at 20°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1-ethyl-3-methylimidazolium cation and a trifluoro(trifluoromethyl)borate anion .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . . It should be stored under inert gas and is sensitive to air .Scientific Research Applications
Synthesis and Material Development
1-Ethyl-3-methylimidazolium bis(oxalato)borate ([Emim][BOB]) has been utilized in the development of new borate-containing materials. For instance, it played a key role in synthesizing a unique open-framework cobalt borophosphate with extra-large 16-ring channels (Yang et al., 2010).
Electrochemical and Energy Storage Applications
This compound has found significant applications in the field of energy storage. A novel boronic ionic liquid based on 1-ethyl-3-methylimidazolium difluoro(oxalate)borate (EMImDFOB) was synthesized and demonstrated its potential in enhancing the electrochemical and cycling properties of gel polymer electrolytes for rechargeable Li/LiCoO2 cells (Karuppasamy et al., 2017).
Ionic Liquids and Purification Methods
A study by Takao and Tsubomura (2012) introduced a new purification method for ionic liquids derived from trialkyloxonium salts, including 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4). This method effectively scavenged impurities in the ionic liquid, improving its purity and potential applications (Takao & Tsubomura, 2012).
Mobility and Physical Properties
The ionic mobility and physical properties of various ionic liquids, including 1-ethyl-3-methylimidazolium-based compounds, have been a subject of study. Umecky, Saito, and Matsumoto (2009) measured the ionic mobilities of these liquids, providing insights into their potential applications in various fields (Umecky, Saito, & Matsumoto, 2009).
Other Relevant Studies
Several other studies have explored different aspects of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate, including its synthesis, characterization, and application in various scientific fields. These include its use in crystallization processes, as a solvent in chemical reactions, and in the analysis of compounds in different matrices (Jacquemin et al., 2006); (Liao, Wu, & Huang, 2006); (Herrera-Herrera, Hernández-Borges, & Rodríguez-Delgado, 2009); (Fuller, Carlin, & Osteryoung, 1997).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with skin or eyes, it should be washed off with plenty of water . If skin irritation or eye irritation persists, medical advice or attention should be sought .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CBF6/c1-3-8-5-4-7(2)6-8;3-1(4,5)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTANZWHOSGQGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.CCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659841 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681856-28-0 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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